N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide (Cpd 22) is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using a specific method and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Prodrug Development and Solubility Enhancement
Research has explored the use of sulfonamide and benzamide derivatives as prodrugs, aiming to enhance water solubility and bioavailability. For example, the study of various N-acyl derivatives of model sulfonamides evaluated potential prodrug forms for sulfonamide groups, which are prominent in carbonic anhydrase inhibitors. These compounds showed significant enzymatic hydrolysis, yielding parent sulfonamides and suggesting a route to improve drug solubility and bioavailability (Larsen, Bundgaard, & Lee, 1988).
Inhibition of Acetylcholinesterase (AChE)
Compounds containing benzamide and sulfonamide moieties have been investigated for their potential as AChE inhibitors, a target for the treatment of neurodegenerative diseases like Alzheimer's. A study on piperidine derivatives, including benzamide substituents, highlighted their substantial anti-AChE activity. The introduction of bulky groups into the benzamide structure significantly increased inhibitory activity, with certain derivatives showing remarkable potency as AChE inhibitors, suggesting a path for the development of new antidementia agents (Sugimoto et al., 1990).
Carbonic Anhydrase Inhibition
Benzamide derivatives have also been evaluated for their inhibition of carbonic anhydrases, enzymes involved in various physiological processes. This research area is of interest for designing drugs to treat conditions like glaucoma, epilepsy, and certain cancers. A study presented sulfonamide-bearing benzamides as potent inhibitors of human carbonic anhydrase I and II, demonstrating significant inhibitory activity at nanomolar levels. Such compounds can serve as lead candidates for further development in therapeutic applications targeting carbonic anhydrases (Tuğrak et al., 2020).
Synthesis and Modification Techniques
Advancements in synthetic methods for benzamide derivatives, including sulfonamide groups, have been crucial for developing new pharmacologically active compounds. For instance, nickel-catalyzed synthesis has been employed for direct sulfenylation and sulfonylation of benzamide derivatives, providing a convenient route to form valuable diaryl sulfides and sulfones. These methodologies enable the creation of compounds with potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties (Reddy, Qiu, Iwasaki, & Kambe, 2015).
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(difluoromethylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O4S/c1-11(23)22-9-8-12-6-7-13(10-15(12)22)21-17(24)14-4-2-3-5-16(14)27(25,26)18(19)20/h2-7,10,18H,8-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSPTEXRIWGPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.